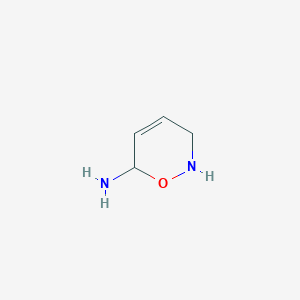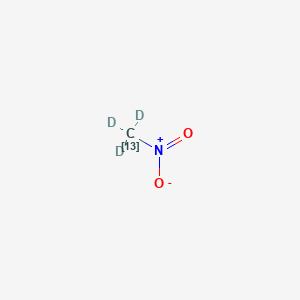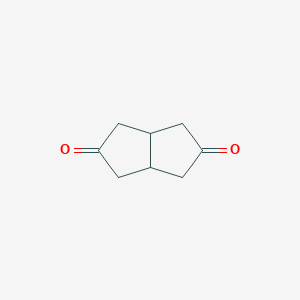![molecular formula C7H12O B052486 [(1R)-3-Methylcyclopent-3-en-1-yl]methanol CAS No. 121467-64-9](/img/structure/B52486.png)
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol, also known as MCM, is a natural product found in various plants such as hops, lavender, and chamomile. It is a bicyclic monoterpene alcohol that has been extensively studied for its pharmacological properties.
Mechanism Of Action
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol exerts its pharmacological effects through various mechanisms such as the modulation of the GABAergic system, inhibition of pro-inflammatory cytokines, and activation of the cannabinoid system. It has also been found to interact with various receptors such as the CB1 and CB2 receptors, TRPV1 receptors, and adenosine receptors.
Biochemical And Physiological Effects
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol has been found to have various biochemical and physiological effects such as the reduction of oxidative stress, inhibition of pro-inflammatory cytokines, and modulation of the immune system. It has also been found to have anxiolytic and sedative effects, which make it a potential therapeutic agent for the treatment of anxiety and sleep disorders.
Advantages And Limitations For Lab Experiments
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol has several advantages for lab experiments, including its natural origin, low toxicity, and availability. However, its low solubility in water and instability in acidic conditions can limit its use in certain experiments.
Future Directions
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol has shown promising results in various pharmacological studies, and future research should focus on its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and diabetes. Further studies should also investigate the optimal dosage and administration of [(1R)-3-Methylcyclopent-3-en-1-yl]methanol and its potential interactions with other drugs.
Conclusion
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol is a natural product that has been extensively studied for its pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. [(1R)-3-Methylcyclopent-3-en-1-yl]methanol has shown promising results in various pharmacological studies, and further research should be conducted to fully explore its potential therapeutic applications.
Synthesis Methods
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol can be synthesized through various methods such as isolation from natural sources, chemical synthesis, and biotransformation. The isolation of [(1R)-3-Methylcyclopent-3-en-1-yl]methanol from natural sources is time-consuming and expensive. Chemical synthesis involves the use of starting materials and reagents to produce [(1R)-3-Methylcyclopent-3-en-1-yl]methanol. Biotransformation is a more sustainable and cost-effective method that involves the use of microorganisms to convert natural substrates into [(1R)-3-Methylcyclopent-3-en-1-yl]methanol.
Scientific Research Applications
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, anxiolytic, and sedative effects. It has also been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
121467-64-9 |
|---|---|
Product Name |
[(1R)-3-Methylcyclopent-3-en-1-yl]methanol |
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
[(1R)-3-methylcyclopent-3-en-1-yl]methanol |
InChI |
InChI=1S/C7H12O/c1-6-2-3-7(4-6)5-8/h2,7-8H,3-5H2,1H3/t7-/m1/s1 |
InChI Key |
JDLGFUQUOIIUDC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC[C@H](C1)CO |
SMILES |
CC1=CCC(C1)CO |
Canonical SMILES |
CC1=CCC(C1)CO |
synonyms |
3-Cyclopentene-1-methanol, 3-methyl-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



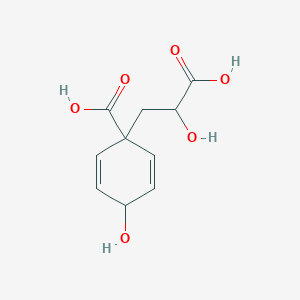
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)
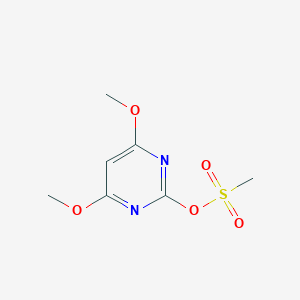
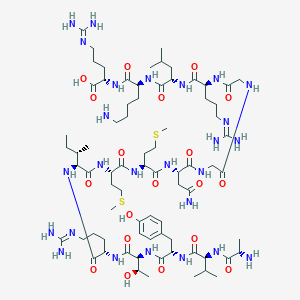
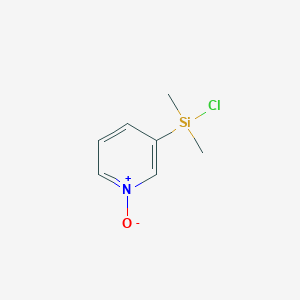
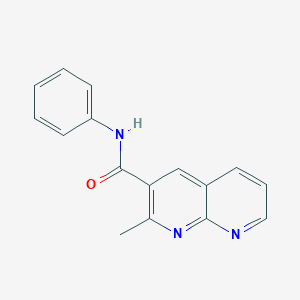
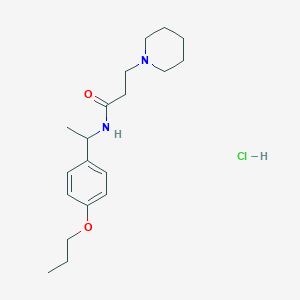
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)
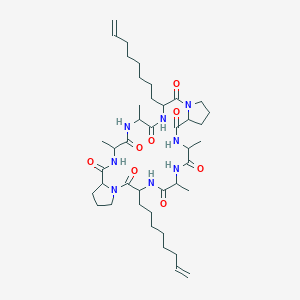
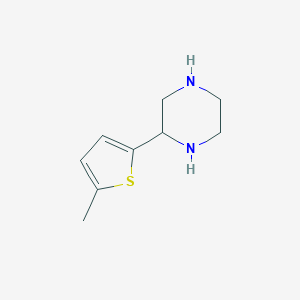
![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)
